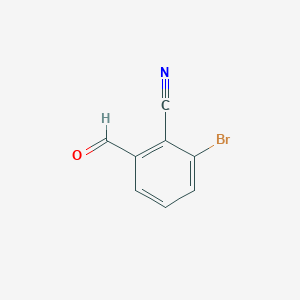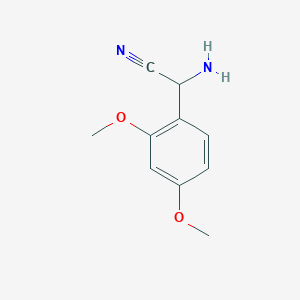
4-Ethoxybenzaldehyde dimethyl acetal
概要
説明
4-Ethoxybenzaldehyde dimethyl acetal is an organic compound with the molecular formula C11H16O3. It is commonly used in various scientific experiments and industrial applications due to its unique chemical properties. This compound is a derivative of benzaldehyde, where the aldehyde group is protected by a dimethyl acetal group, and an ethoxy group is attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
4-Ethoxybenzaldehyde dimethyl acetal can be synthesized from 4-ethoxybenzaldehyde through a reaction with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Formation of Hemiacetal: The aldehyde group of 4-ethoxybenzaldehyde reacts with methanol to form a hemiacetal intermediate.
Acetal Formation: The hemiacetal intermediate further reacts with another molecule of methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the dimethyl acetal.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. Common catalysts used in industrial production include Lewis acids like boron trifluoride and protic acids like hydrochloric acid.
化学反応の分析
Types of Reactions
4-Ethoxybenzaldehyde dimethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal group can be hydrolyzed back to the original aldehyde and methanol.
Oxidation: The ethoxy group can be oxidized to form corresponding carboxylic acids.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Hydrolysis: 4-Ethoxybenzaldehyde and methanol.
Oxidation: 4-Ethoxybenzoic acid.
Substitution: 4-Ethoxy-2-nitrobenzaldehyde or 4-Ethoxy-2-bromobenzaldehyde.
科学的研究の応用
4-Ethoxybenzaldehyde dimethyl acetal is used in various scientific research applications, including:
Chemistry: As a protecting group for aldehydes in organic synthesis, allowing for selective reactions on other functional groups.
Biology: In the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: As an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: In the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 4-ethoxybenzaldehyde dimethyl acetal involves the protection of the aldehyde group through acetal formation. This protection prevents the aldehyde from undergoing unwanted reactions during synthetic processes. The acetal group can be selectively removed under acidic conditions to regenerate the aldehyde, allowing for further chemical transformations.
類似化合物との比較
Similar Compounds
4-Methoxybenzaldehyde dimethyl acetal: Similar structure with a methoxy group instead of an ethoxy group.
4-Methylbenzaldehyde dimethyl acetal: Similar structure with a methyl group instead of an ethoxy group.
4-Chlorobenzaldehyde dimethyl acetal: Similar structure with a chlorine atom instead of an ethoxy group.
Uniqueness
4-Ethoxybenzaldehyde dimethyl acetal is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. The ethoxy group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
特性
IUPAC Name |
1-(dimethoxymethyl)-4-ethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-14-10-7-5-9(6-8-10)11(12-2)13-3/h5-8,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHZSSHQBRAUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B3038157.png)

![(4,6-diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B3038159.png)


![3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3038164.png)


![Methyl 10-[(3E,5E)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B3038171.png)


